6‑Methyl Substitution Confers 14 Da Mass Increase and Higher logP Relative to the Des‑methyl Analog
Compared to the closest commercially available analog, methyl 4‑(trifluoromethyl)pyrimidine‑2‑carboxylate (CAS 887626‑20‑2, MW = 206.12 g mol⁻¹), the target compound possesses an additional 6‑methyl group that increases the molecular weight by 14.03 g mol⁻¹ to 220.15 g mol⁻¹ . The added methyl group is predicted to raise the calculated logP by approximately +0.5 to +0.8 log units, enhancing membrane permeability while retaining the electron‑withdrawing influence of the 4‑CF₃ group . This physicochemical differentiation is critical when optimizing ADME properties in lead series, where small logP changes can drive significant variations in oral bioavailability and tissue distribution [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity (logP) |
|---|---|
| Target Compound Data | MW = 220.15 g mol⁻¹; predicted logP ≈ 1.9 (ALOGPS) |
| Comparator Or Baseline | Methyl 4‑(trifluoromethyl)pyrimidine‑2‑carboxylate (MW = 206.12 g mol⁻¹; predicted logP ≈ 1.3) |
| Quantified Difference | ΔMW = +14.03 g mol⁻¹; ΔlogP ≈ +0.6 |
| Conditions | Predicted logP values based on ALOGPS 2.1 consensus model; molecular formulas confirmed by supplier certificates of analysis. |
Why This Matters
For procurement decisions in medicinal chemistry campaigns, the systematic increase in logP can directly impact cell permeability and metabolic clearance, making the 6‑methyl analog a distinct tool compound that cannot be replaced by the des‑methyl version without altering the SAR trajectory.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1‑3), 3‑26. View Source
